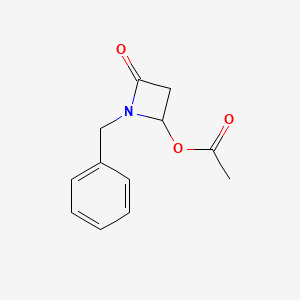

1-Benzyl-4-oxoazetidin-2-yl acetate

Description

Properties

CAS No. |

143029-86-1 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(1-benzyl-4-oxoazetidin-2-yl) acetate |

InChI |

InChI=1S/C12H13NO3/c1-9(14)16-12-7-11(15)13(12)8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 |

InChI Key |

HNCMLKMPEDDQFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(=O)N1CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-oxoazetidin-2-yl acetate typically involves the reaction of benzylamine with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then heated to promote the formation of the azetidinone ring .

Industrial Production Methods

In industrial settings, the production of 1-Benzyl-4-oxoazetidin-2-yl acetate may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-oxoazetidin-2-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzylidene derivatives.

Reduction: Formation of 1-benzyl-4-hydroxyazetidin-2-yl acetate.

Substitution: Formation of various substituted azetidinone derivatives.

Scientific Research Applications

Antibacterial Properties

Monocyclic β-lactams, including 1-benzyl-4-oxoazetidin-2-yl acetate, have been extensively studied for their antibacterial properties. These compounds function by inhibiting bacterial cell wall synthesis, making them effective against various pathogens.

- Mechanism of Action : The β-lactam ring interacts with penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall formation. This leads to bacterial lysis and death.

- Resistance Issues : Emerging bacterial resistance poses challenges; however, modifications to the β-lactam structure can enhance efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-4-oxoazetidin-2-yl acetate and its derivatives.

- Cell Line Studies : Compounds derived from this structure have shown significant cytotoxic effects on various cancer cell lines. For instance, derivatives were tested against leukemia and central nervous system cancer cells, demonstrating inhibition rates of up to 84.19% .

- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through interactions with specific molecular targets involved in cancer progression .

Enzyme Inhibition

The compound also serves as an effective enzyme inhibitor, which is crucial for developing therapeutics targeting specific diseases.

- Types of Enzymes Targeted : 1-benzyl-4-oxoazetidin-2-yl acetate has been identified as an inhibitor of serine and cysteine proteases, which are implicated in various pathological conditions including cancer and inflammation .

- Research Findings : Studies indicate that structural modifications can enhance the inhibitory potency against enzymes such as thrombin and cathepsin K, further expanding its therapeutic applications .

Synthetic Applications

In addition to its biological activities, 1-benzyl-4-oxoazetidin-2-yl acetate is valuable in synthetic organic chemistry.

- Building Block for Drug Development : This compound serves as a precursor for synthesizing more complex molecules with desired pharmacological properties. Its ability to undergo various chemical transformations allows for the development of novel therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Benzyl-4-oxoazetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibiotic development. The azetidinone ring structure is crucial for its binding to the active site of these enzymes, leading to the inhibition of their function .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzyl group in 1-benzyl-4-oxoazetidin-2-yl acetate likely increases lipophilicity compared to the tert-butyldimethylsilyl (t-BDMS)-protected ethyl group in the analog from . This difference may influence solubility in organic vs. aqueous media and alter reactivity in coupling reactions . The acetate moiety at C2 is common in both azetidinone derivatives, suggesting a role in stabilizing the β-lactam ring or enabling further functionalization (e.g., ester hydrolysis).

Core Structure Implications: Azetidinones (β-lactams) exhibit inherent ring strain, making them reactive toward nucleophiles—a property exploited in antibiotic design (e.g., penicillin derivatives). The benzyl-substituted variant may retain this reactivity but with modified pharmacokinetic profiles due to its substituents . In contrast, benzodiazepines () feature a seven-membered ring with conjugated π-systems, often associated with neurological activity. The benzyl groups here may enhance binding to hydrophobic pockets in biological targets .

Applications: The t-BDMS-protected azetidinone () is explicitly restricted to laboratory use, highlighting the importance of protecting groups in synthetic intermediates. The benzyl variant, however, may bypass such restrictions in drug development pipelines . Zinc acetate () demonstrates divergent applications in material science, emphasizing how acetate coordination chemistry varies with metal ions .

Research Findings and Data Gaps

Synthetic Utility :

- The tert-butyldimethylsilyl group in the analog from is a common protecting group for alcohols, suggesting that 1-benzyl-4-oxoazetidin-2-yl acetate could serve as a deprotected intermediate in multi-step syntheses .

- Benzodiazepine derivatives () and benzothiazines () highlight the prevalence of benzyl/aryl substituents in bioactive molecules, supporting the hypothesis that the benzyl group in the target compound may enhance bioactivity or target binding .

Unresolved Questions: Experimental data on the solubility, stability, and biological activity of 1-benzyl-4-oxoazetidin-2-yl acetate are absent in the provided evidence. Comparative studies with silyl-protected analogs () are needed to quantify substituent effects. The role of the acetate group in metal coordination (as seen in zinc acetate, ) remains unexplored for azetidinone derivatives but could open avenues in catalysis or materials chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.